Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane
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Overview
Description
Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane is an organosilicon compound characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a butyl chain and a dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane typically involves a multi-step process. One common method starts with the chloromethylation of a phenyl ring, followed by the attachment of a butyl chain through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and subsequent reactions in specialized reactors. The process requires precise control of temperature, pressure, and reagent concentrations to achieve high yields and purity. Catalysts and solvents are often used to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The phenyl ring and butyl chain can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. Reactions are typically carried out in polar solvents like ethanol or acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The phenyl ring and butyl chain can participate in various reactions, depending on the conditions. The dimethylsilane group imparts stability and specific reactivity to the compound .
Comparison with Similar Compounds
Similar Compounds
Chloromethylphenylsilane: Lacks the butyl chain, resulting in different reactivity and applications.
Butylphenylsilane: Does not have the chloromethyl group, affecting its chemical behavior.
Dimethylphenylsilane: Similar structure but without the chloromethyl and butyl groups.
Uniqueness
Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
49853-97-6 |
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Molecular Formula |
C13H20Cl2Si |
Molecular Weight |
275.29 g/mol |
IUPAC Name |
chloro-[4-[4-(chloromethyl)phenyl]butyl]-dimethylsilane |
InChI |
InChI=1S/C13H20Cl2Si/c1-16(2,15)10-4-3-5-12-6-8-13(11-14)9-7-12/h6-9H,3-5,10-11H2,1-2H3 |
InChI Key |
WTGPDELKGDMNEH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCC1=CC=C(C=C1)CCl)Cl |
Origin of Product |
United States |
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